molecular formula C8H7F3S B1620498 2-(Trifluoromethyl)phenylmethanethiol CAS No. 26039-98-5

2-(Trifluoromethyl)phenylmethanethiol

Cat. No. B1620498
CAS RN: 26039-98-5
M. Wt: 192.2 g/mol
InChI Key: QJNFWVJTLQZDKZ-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)phenylmethanethiol” is a chemical compound with the molecular formula C8H7F3S . It has an average mass of 192.201 Da .


Synthesis Analysis

The synthesis of trifluoromethyl compounds has been a topic of interest in recent years . A method for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles involves the condensation of diamines or amino(thio)phenols with in situ generated CF3CN .


Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)phenylmethanethiol” consists of a phenyl ring attached to a methanethiol group and a trifluoromethyl group .


Chemical Reactions Analysis

Trifluoromethylation reactions have seen significant growth in recent years, particularly in the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .


Physical And Chemical Properties Analysis

“2-(Trifluoromethyl)phenylmethanethiol” is a liquid at room temperature . It has a molecular weight of 192.2 g/mol .

Scientific Research Applications

Synthesis and Catalysis

Copper-catalyzed transformations involving trifluoromethyl groups have been a significant area of study. For example, the facile synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization highlights the utility of such methodologies in constructing complex molecules efficiently. This process employs copper catalysis to achieve the synthesis, indicating the versatility of trifluoromethyl-substituted compounds in organic synthesis (Runsheng Xu et al., 2010).

Metal-Organic Frameworks (MOFs)

Trifluoromethyl groups have also found applications in the development of metal–organic frameworks (MOFs) with high connectivity and exceptional gas uptake capacities. For instance, a MOF constructed from an aromatic-rich, tetraphenylmethane-derived octa-carboxylate bridging ligand showed remarkably high hydrogen and methane uptake capacities. The trifluoromethyl groups contribute to the stability and functionality of these materials (Demin Liu et al., 2012).

Photophysical Properties

Compounds incorporating trifluoromethyl groups exhibit interesting photophysical properties, which are useful in the design of light-emitting devices. Tetraphenylmethane-based molecular materials, for example, have been synthesized and characterized for their potential applications in light-emitting devices. The incorporation of trifluoromethyl groups can influence the electronic and structural properties of these compounds, making them suitable for various optoelectronic applications (H. Yeh et al., 2001).

Catalytic Fluoromethylation

The development of new protocols for trifluoromethylation and difluoromethylation of carbon-carbon multiple bonds is vital, especially in pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a useful tool for these radical reactions, demonstrating the importance of trifluoromethyl and difluoromethyl groups in synthetic organic chemistry. These methodologies offer efficient, selective, and redox-neutral processes under mild conditions (T. Koike & M. Akita, 2016).

Advanced Materials

Trifluoromethyl groups are integral to the design of materials with specific functionalities. For instance, the wet adsorption of a luminescent EuIII complex on carbon nanotubes' sidewalls demonstrates the role of such groups in facilitating hydrophobic interactions and enhancing the material's photophysical properties. This synthetic route opens new possibilities for designing CNTs for biomedical applications (G. Accorsi et al., 2007).

Safety And Hazards

This compound may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

The trifluoromethyl group is becoming increasingly important in pharmaceuticals, agrochemicals, and materials . The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry .

properties

IUPAC Name

[2-(trifluoromethyl)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNFWVJTLQZDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375765
Record name 2-(trifluoromethyl)phenylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)phenylmethanethiol

CAS RN

26039-98-5
Record name 2-(trifluoromethyl)phenylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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